

In Vivo Efficacy of BAL-30072 in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BAL-30072**

Cat. No.: **B605906**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAL-30072 is a novel siderophore monosulfactam antibiotic with potent in vitro activity against a broad spectrum of multidrug-resistant (MDR) Gram-negative bacteria, including *Pseudomonas aeruginosa* and *Acinetobacter baumannii*. Its unique mechanism of action, which involves utilizing bacterial iron uptake systems to enter the cell and subsequently inhibiting essential penicillin-binding proteins (PBPs), makes it a promising candidate for treating challenging infections. These application notes provide a summary of the in vivo efficacy of **BAL-30072** in established animal models of infection, along with detailed protocols for reproducing these key experiments.

Data Presentation

Table 1: In Vivo Efficacy of BAL-30072 against *Acinetobacter baumannii* in a Rat Soft-Tissue Infection Model

Bacterial Strain	Treatment Group	Mean Bacterial Load (\log_{10} CFU/g tissue) \pm SD	Change in Bacterial Load vs. Control (\log_{10} CFU/g)
AB307-0294 (Meropenem-Susceptible)	Control	7.8 \pm 0.4	-
BAL-30072		5.2 \pm 0.6	-2.6
Meropenem		5.5 \pm 0.5	-2.3
AB8407 (Meropenem-Resistant)	Control	8.1 \pm 0.3	-
BAL-30072		5.9 \pm 0.7	-2.2
Meropenem		7.9 \pm 0.4	-0.2
AB1697 (Meropenem-Resistant)	Control	7.5 \pm 0.5	-
BAL-30072		5.1 \pm 0.8	-2.4
Meropenem		7.3 \pm 0.6	-0.2
AB3340 (Meropenem-Resistant)	Control	8.0 \pm 0.2	-
BAL-30072		5.8 \pm 0.5	-2.2
Meropenem		6.0 \pm 0.4	-2.0
AB0057 (Meropenem-Resistant)	Control	7.9 \pm 0.4	-
BAL-30072		7.7 \pm 0.5	-0.2
Meropenem		7.8 \pm 0.3	-0.1

Data compiled from studies demonstrating the proof-of-principle in vivo efficacy of **BAL-30072**.

[1]

Table 2: In Vivo Efficacy of BAL-30072 in Combination with Meropenem in a Neutropenic Murine Thigh Infection Model against *Pseudomonas aeruginosa*

Bacterial Strain	Treatment Group	Mean Bacterial Load (log10 CFU/thigh) ± SD	Change in Bacterial Load vs. Control (log10 CFU/thigh)
PA-14 (Meropenem-Susceptible)	Control	8.5 ± 0.4	-
BAL-30072 (50 mg/kg)		6.5 ± 0.5	-2.0
Meropenem (30 mg/kg)		5.0 ± 0.6	-3.5
BAL-30072 (50 mg/kg) + Meropenem (30 mg/kg)		3.5 ± 0.7	-5.0
PA-MDR1 (Meropenem-Resistant, Efflux)	Control	8.2 ± 0.3	-
BAL-30072 (50 mg/kg)		7.0 ± 0.4	-1.2
Meropenem (30 mg/kg)		7.9 ± 0.5	-0.3
BAL-30072 (50 mg/kg) + Meropenem (30 mg/kg)		5.2 ± 0.6	-3.0
PA-MBL1 (Meropenem-Resistant, MBL)	Control	8.8 ± 0.2	-
BAL-30072 (50 mg/kg)		7.5 ± 0.5	-1.3
Meropenem (30 mg/kg)		8.6 ± 0.3	-0.2
BAL-30072 (50 mg/kg) + Meropenem		5.8 ± 0.7	-3.0

(30 mg/kg)

Data represents expected outcomes based on qualitative descriptions of in vivo synergy. Specific quantitative data from these combination studies is limited in publicly available literature.

Experimental Protocols

Rat Soft-Tissue Infection Model for *Acinetobacter baumannii*

This model is designed to assess the efficacy of antimicrobial agents in a localized, non-neutropenic soft-tissue infection.

Materials:

- Male Wistar rats (200-250 g)
- *Acinetobacter baumannii* strain of interest
- Tryptic Soy Broth (TSB) and Agar (TSA)
- Sterile saline (0.9% NaCl)
- Anesthetic (e.g., isoflurane)
- Syringes and needles (25G)
- **BAL-30072**, comparators (e.g., meropenem), and vehicle control
- Stomacher and sterile filter bags
- Phosphate-buffered saline (PBS)

Protocol:

- Inoculum Preparation:

- Culture the *A. baumannii* strain overnight on a TSA plate at 37°C.
- Inoculate a single colony into TSB and incubate at 37°C with shaking until it reaches the mid-logarithmic phase of growth.
- Harvest the bacteria by centrifugation, wash twice with sterile saline, and resuspend in saline to a final concentration of approximately 1×10^8 CFU/mL.

- Infection Procedure:
 - Anesthetize the rats according to approved institutional protocols.
 - Shave the dorsal surface and disinfect the skin.
 - Inject 0.5 mL of the bacterial suspension subcutaneously into the dorsal flank.
- Treatment:
 - At 2 hours post-infection, administer the first dose of **BAL-30072**, comparator drug, or vehicle control. The route of administration (e.g., subcutaneous, intravenous) and dosing regimen should be based on the pharmacokinetic properties of the compound. A typical regimen for **BAL-30072** could be 50 mg/kg administered subcutaneously every 8 hours.
- Efficacy Assessment:
 - At 24 hours post-infection, euthanize the animals.
 - Aseptically excise the infected skin and underlying soft tissue.
 - Weigh the tissue sample and homogenize it in a known volume of sterile PBS using a stomacher.
 - Perform serial dilutions of the tissue homogenate and plate on TSA plates.
 - Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the bacterial load (CFU/g of tissue).

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the *in vivo* efficacy of antibiotics against a variety of pathogens in an immunocompromised host.

Materials:

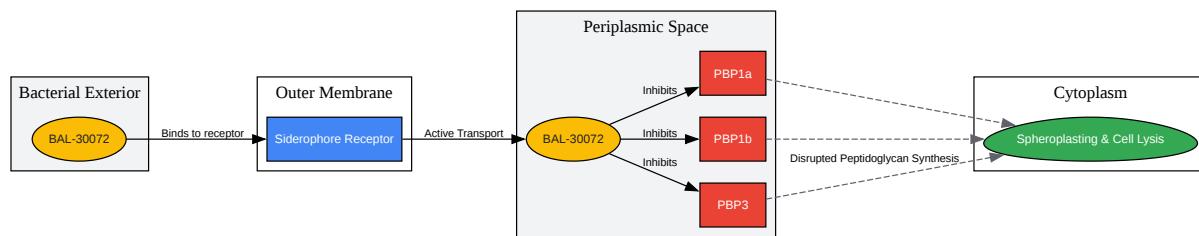
- Female ICR or Swiss Webster mice (20-25 g)
- Bacterial strain of interest (e.g., *Pseudomonas aeruginosa*)
- Brain Heart Infusion (BHI) broth and agar
- Sterile saline (0.9% NaCl)
- Cyclophosphamide
- Anesthetic (e.g., isoflurane)
- Syringes and needles (27G)
- **BAL-30072**, comparators, and vehicle control
- Tissue homogenizer
- Phosphate-buffered saline (PBS)

Protocol:

- Induction of Neutropenia:
 - Administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This regimen typically induces profound neutropenia.
- Inoculum Preparation:
 - Prepare the bacterial inoculum as described in the rat soft-tissue model protocol, using BHI broth and adjusting the final concentration to approximately 1×10^7 CFU/mL in sterile saline.
- Infection Procedure:

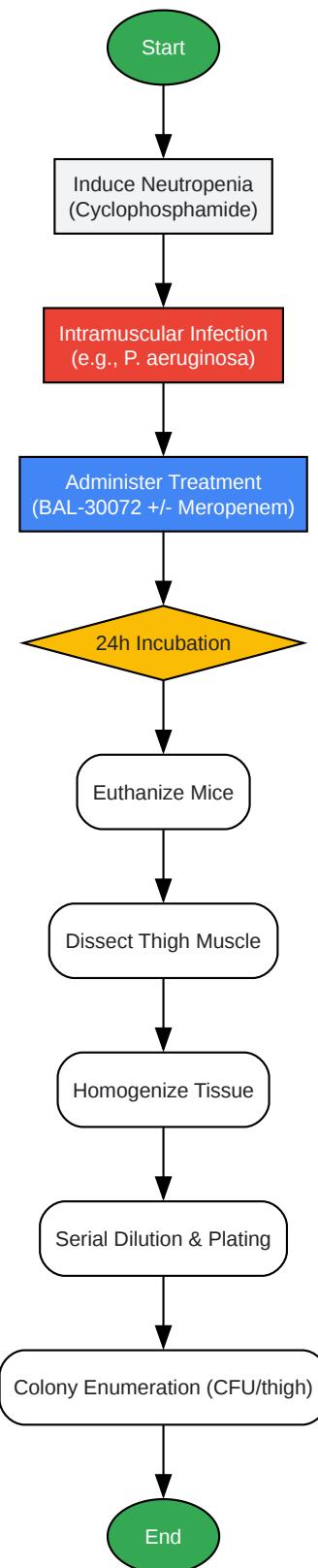
- Anesthetize the mice.
- Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh muscle.
- Treatment:
 - Initiate treatment 2 hours post-infection. Administer **BAL-30072**, comparator drugs, or vehicle control via the desired route (e.g., subcutaneous). Dosing frequency will depend on the drug's pharmacokinetics. For combination studies, administer the drugs separately or as a co-formulation.
- Efficacy Assessment:
 - At 24 hours post-infection, euthanize the mice.
 - Aseptically dissect the entire thigh muscle.
 - Homogenize the thigh tissue in a known volume of sterile PBS.
 - Serially dilute the homogenate and plate on BHI agar plates.
 - Incubate at 37°C for 18-24 hours and enumerate the colonies to determine the bacterial load (CFU/thigh).

Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **BAL-30072**.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vivo and in vitro activity of the siderophore monosulfactam BAL30072 against *Acinetobacter baumannii* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vivo Efficacy of BAL-30072 in Animal Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605906#in-vivo-efficacy-of-bal-30072-in-animal-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

